REACTION_CXSMILES
|
C1([C@H](NC([C:13]2[CH:14]=[C:15]([C:22](N3CCC[C@@H]3C(O)=O)=[O:23])[N:16]3CCOC[C:17]=23)=O)CC)C=CC=CC=1.[CH:32]([OH:35])([CH3:34])[CH3:33]>Cl>[CH:32]([O:35][C:22]([CH:15]1[CH2:14][CH2:13][CH2:17][NH:16]1)=[O:23])([CH3:34])[CH3:33]
|
Name
|
(R)-1-[8-((R)-1-phenyl-propylcarbamoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbonyl]-pyrrolidine-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H](CC)NC(=O)C=1C=C(N2C1COCC2)C(=O)N2[C@H](CCC2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a small amount of acetonitrile, excess water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solution was freeze-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)C1NCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |